6-bromospiro[chromene-2,4'-piperidin]-4(3H)-one trifluoroacetate
Overview
Description
6-Bromospiro[chromene-2,4’-piperidin]-4(3H)-one trifluoroacetate is a complex organic compound with the molecular formula C15H15BrF3NO4 This compound is characterized by its unique spiro structure, which includes a brominated chromene ring fused to a piperidine ring, and a trifluoroacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromospiro[chromene-2,4’-piperidin]-4(3H)-one trifluoroacetate typically involves multiple steps. One common method starts with the bromination of chromene to introduce the bromine atom. This is followed by a spirocyclization reaction with piperidine under controlled conditions to form the spiro compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
6-Bromospiro[chromene-2,4’-piperidin]-4(3H)-one trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the chromene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the chromene ring.
Scientific Research Applications
6-Bromospiro[chromene-2,4’-piperidin]-4(3H)-one trifluoroacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Mechanism of Action
The mechanism of action of 6-bromospiro[chromene-2,4’-piperidin]-4(3H)-one trifluoroacetate involves its interaction with specific molecular targets. The bromine and trifluoroacetate groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
6-Bromospiro[chromene-2,4’-piperidine]: Lacks the trifluoroacetate group, which may affect its reactivity and biological activity.
6-Bromochromene: Does not have the spiro structure or the piperidine ring, leading to different chemical properties.
Trifluoroacetate derivatives: Compounds with trifluoroacetate groups but different core structures, which may have varying applications and properties
Uniqueness
6-Bromospiro[chromene-2,4’-piperidin]-4(3H)-one trifluoroacetate is unique due to its combination of a brominated chromene ring, a spiro piperidine structure, and a trifluoroacetate group. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds.
Properties
IUPAC Name |
6-bromospiro[3H-chromene-2,4'-piperidine]-4-one;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO2.C2HF3O2/c14-9-1-2-12-10(7-9)11(16)8-13(17-12)3-5-15-6-4-13;3-2(4,5)1(6)7/h1-2,7,15H,3-6,8H2;(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYWPXUDUAWPBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(=O)C3=C(O2)C=CC(=C3)Br.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrF3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383403 | |
Record name | Trifluoroacetic acid--6-bromospiro[1-benzopyran-2,4'-piperidin]-4(3H)-one (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
690632-09-8 | |
Record name | Trifluoroacetic acid--6-bromospiro[1-benzopyran-2,4'-piperidin]-4(3H)-one (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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